tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a benzylamino group bearing a methoxycarbonyl moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as β-secretase and acetylcholinesterase .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the aggregation of amyloid-beta peptide (aβ), thereby preventing the formation of fibrils .
Result of Action
Similar compounds have been found to prevent the aggregation of amyloid-beta peptide (aβ), which could potentially have implications in diseases such as alzheimer’s .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the benzylamino group through nucleophilic substitution. The methoxycarbonyl group is then introduced via esterification reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or base reagents such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis and is involved in the development of new synthetic methodologies .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor binding studies .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique structural features make it valuable in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamino]piperidine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino]piperidine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino]piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxycarbonyl group enhances its solubility and reactivity, making it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
tert-butyl 4-[(3-methoxycarbonylphenyl)methylamino]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-10-8-16(9-11-21)20-13-14-6-5-7-15(12-14)17(22)24-4/h5-7,12,16,20H,8-11,13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJFXSUZKIBDOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114272 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[[3-(methoxycarbonyl)phenyl]methyl]amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801114272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286264-55-8 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[[3-(methoxycarbonyl)phenyl]methyl]amino]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[[[3-(methoxycarbonyl)phenyl]methyl]amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801114272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.